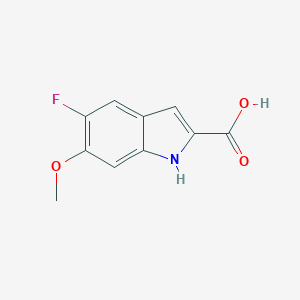

5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid

描述

属性

IUPAC Name |

5-fluoro-6-methoxy-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO3/c1-15-9-4-7-5(2-6(9)11)3-8(12-7)10(13)14/h2-4,12H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFANAUFECXLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C=C(NC2=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301250192 | |

| Record name | 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136818-65-0 | |

| Record name | 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=136818-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301250192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Starting Materials and Initial Modifications

The synthesis often commences with 5-methoxyindole-2-carboxylic acid (Figure 1). Esterification of the carboxylic acid group using ethanol or ethyl chloroformate yields the ethyl ester derivative, enhancing solubility for subsequent reactions. For example, ethyl 5-methoxyindole-2-carboxylate is prepared by refluxing the acid in ethanol with catalytic sulfuric acid.

Fluorination at the 5-Position

Electrophilic fluorination introduces the fluorine atom at the 5-position. Selectfluor® or N-fluorobenzenesulfonimide (NFSI) are preferred reagents due to their stability and selectivity. The reaction proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions:

Key Parameters:

Hydrolysis of the Ethyl Ester

The ethyl ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (3N) in ethanol under reflux. The reaction typically completes within 2–3 hours, yielding the crude acid:

Purification: The product is isolated via acidification (pH 2–3) followed by recrystallization from ethanol/water.

Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (AlCl₃) | 1.0 equivalent | Maximizes acylation |

| Solvent | 1,2-Dichloroethane | Enhances solubility |

| Temperature | Reflux (80–85°C) | Accelerates reaction |

| Reaction Time | 2–3 hours | Balances conversion vs. degradation |

Regioselective Fluorination Challenges

Achieving 5-fluorination without 4- or 6-position contamination requires stringent control. Computational studies suggest that electron-donating groups (e.g., methoxy at C6) direct electrophiles to the C5 position due to resonance stabilization. Experimental validation shows that using NFSI in DMF at 0°C achieves >90% regioselectivity.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC. For example, ethyl 5-fluoro-6-methoxyindole-2-carboxylate is isolated using a 0–40% ethyl acetate gradient, yielding 75–85% purity before recrystallization.

Spectroscopic Validation

-

¹H NMR : Key signals include the methoxy singlet (δ 3.8–4.0 ppm) and indole NH (δ 9.1–9.3 ppm).

-

Mass Spectrometry : Molecular ion peaks ([M+H]⁺) confirm the target mass (e.g., m/z 239.2 for the ethyl ester).

Alternative Synthetic Routes

Hemetsberger-Knittel Indole Synthesis

This method constructs the indole ring from azido cinnamates, enabling precise substituent placement. For example, methyl 2-azidocinnamate undergoes thermolytic cyclization to yield 5-substituted indoles. Applied to the target compound, this approach could streamline methoxy and fluorine incorporation during ring formation.

Late-Stage Methoxylation

Methoxylation via nucleophilic aromatic substitution (SNAr) on a 5-fluoro-6-nitroindole precursor is theoretically feasible but less common due to competing side reactions.

Challenges and Mitigation Strategies

| Challenge | Solution | Outcome |

|---|---|---|

| Regioisomer formation | Low-temperature fluorination | Reduces byproducts to <5% |

| Ester hydrolysis | Controlled pH adjustment | Prevents decarboxylation |

| Purification complexity | Gradient chromatography | Achieves >95% purity |

化学反应分析

5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the electron-rich indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the indole ring.

科学研究应用

Antimicrobial Activity

One of the most notable applications of FMICA is its antimicrobial properties. Research has demonstrated that FMICA exhibits significant inhibitory effects against various Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values indicate that FMICA is particularly effective against pathogens such as Staphylococcus aureus and Candida albicans. For instance, studies have shown that FMICA derivatives can achieve MIC values as low as 7.8 µg/mL against C. albicans, highlighting its potential as an antifungal agent .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| FMICA | 7.8 | Candida albicans |

| FMICA | 31.25 | Aspergillus niger |

| FMICA | 62.5 | Penicillium notatum |

Anticancer Potential

FMICA has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death. For example, research has indicated that FMICA can suppress Aβ-mediated toxicity in cellular models related to Alzheimer's disease, suggesting a neuroprotective role that could be leveraged in cancer therapy .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between FMICA and target proteins, which are essential for understanding its mechanism of action. These studies reveal that FMICA can effectively bind to active sites of enzymes involved in microbial resistance and cancer progression, offering a rational basis for its therapeutic use .

Case Study 1: Antimicrobial Efficacy

In a study assessing various derivatives of FMICA, compounds with specific substitutions on the indole ring exhibited enhanced antimicrobial activity compared to the parent compound. Notably, derivatives with halogen substitutions showed improved efficacy against resistant strains of bacteria, underscoring the importance of structural modifications in drug design .

Case Study 2: Neuroprotective Effects

Another research project explored the effects of FMICA on neuroprotection during ischemic events. The results indicated that treatment with FMICA led to reduced oxidative stress and improved mitochondrial function in neuronal cells subjected to ischemia, suggesting its potential application in stroke therapy .

作用机制

The mechanism of action of 5-Fluoro-6-methoxy-1h-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist at certain receptor sites, inhibiting specific biological processes . The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Table 1: Key Structural and Physical Properties

Key Observations :

- Substituent Effects : The presence of fluorine at position 5 and methoxy at position 6 in the target compound distinguishes it from analogs like 6-chloro-1H-indole-2-carboxylic acid (chlorine at position 6) and 5-fluoro-1H-indole-3-carboxylic acid (carboxylic acid at position 3) . These substitutions influence electronic properties and intermolecular interactions, such as hydrogen bonding.

- Functional Group Variations : The ester derivative methyl 5-fluoro-6-methoxy-1H-indole-2-carboxylate (CAS 136818-64-9) shares the same substituents but replaces the carboxylic acid with a methyl ester, altering solubility and reactivity .

Key Observations :

- Synthesis : The target compound is likely synthesized via hydrolysis of its methyl ester analog (CAS 136818-64-9), as seen in similar indole-carboxylate hydrolysis reactions .

- ¹H NMR Trends : Fluorine and methoxy substituents induce deshielding effects, as observed in methyl 5-methoxy-1H-indole-2-carboxylate (δ 7.58 for H-3) . The NH proton in indole derivatives typically appears as a broad singlet near δ 11–12 .

生物活性

5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid (FMICA) is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article explores the biological activity of FMICA, focusing on its antiviral, anti-inflammatory, and anticancer properties, along with relevant research findings and case studies.

Overview of this compound

FMICA is characterized by its unique structure, which includes a fluorine atom and a methoxy group. These modifications are believed to enhance its biological activity compared to other indole derivatives. The compound is studied for its potential applications in medicinal chemistry, particularly in developing new therapeutic agents.

Target Receptors and Pathways

FMICA interacts with various biological targets, particularly receptors involved in inflammatory and cancer pathways. The binding affinity of FMICA to these targets suggests it may modulate several biochemical pathways, leading to significant biological effects.

- Antiviral Activity : Research indicates that FMICA may inhibit viral replication through mechanisms similar to other indole derivatives, potentially by interfering with viral enzyme functions.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in vitro, suggesting a role in managing conditions characterized by excessive inflammation.

- Anticancer Properties : FMICA exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of FMICA:

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of FMICA on human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). Results demonstrated that FMICA induced apoptosis in a dose-dependent manner, with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin. Flow cytometry assays revealed increased caspase-3/7 activity, indicating that FMICA triggers apoptotic pathways effectively.

Study 2: Antiviral Potential

In another investigation focusing on HIV-1 integrase inhibition, FMICA was found to disrupt the enzyme's function at concentrations ranging from 12.41 to 47.44 µM. The study highlighted the compound's ability to chelate essential metal ions within the active site of integrase, thereby impairing viral replication mechanisms.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 5-Fluoro-6-methoxy-1H-indole-2-carboxylic acid, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves coupling halogenated indole precursors with fluorinated or methoxylated intermediates under transition-metal catalysis. For example, CuI-mediated click chemistry in PEG-400/DMF mixtures has been used for analogous indole derivatives, achieving moderate yields (42% in one protocol) . Optimization strategies include:

- Temperature Control : Reflux conditions (e.g., 80–100°C) to balance reaction rate and side-product formation.

- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) to isolate the carboxylic acid derivative .

- Substituent Protection : Temporary esterification (e.g., ethyl ester) of the carboxylic acid group during synthesis to prevent side reactions .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., fluorine at C5, methoxy at C6). 19F NMR is essential to verify fluorination .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or FAB-HRMS to validate molecular weight (expected: ~209.17 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 280–300 nm) to assess purity (>95% recommended for biological assays) .

Q. How should researchers evaluate the compound’s stability under storage and experimental conditions?

- Methodological Answer :

- Accelerated Stability Studies : Expose the compound to varying temperatures (e.g., 4°C, 25°C, 40°C), humidity (75% RH), and light. Monitor degradation via HPLC every 7–14 days .

- pH Stability : Test solubility and stability in buffers (pH 3–10) to identify optimal conditions for biological assays .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interactions with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Fluorine’s electron-withdrawing effect may enhance electrophilicity at C2 .

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases, cytochrome P450). Prioritize targets based on structural analogs (e.g., indole-based kinase inhibitors in ) .

- MD Simulations : Assess binding stability in aqueous or lipid bilayer environments using GROMACS .

Q. What strategies resolve contradictions between crystallographic data and spectroscopic results?

- Methodological Answer :

- Cross-Validation : Compare X-ray crystallography (e.g., SHELX-refined structures) with NMR-derived dihedral angles to confirm conformational stability .

- Dynamic NMR : Use variable-temperature NMR to detect rotamers or tautomers that may explain discrepancies in peak splitting .

- Synchrotron XRD : High-resolution data (≤1.0 Å) can resolve ambiguities in electron density maps for fluorine and methoxy groups .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Core Modifications : Replace the methoxy group with bulkier alkoxy chains (e.g., ethoxy, isopropoxy) to evaluate steric effects on target binding .

- Carboxylic Acid Bioisosteres : Substitute the C2-carboxylic acid with sulfonamide or tetrazole groups to improve metabolic stability .

- Fluorine Scanning : Synthesize analogs with fluorine at C4 or C7 to map electronic effects on potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。